molecular formula C17H10ClF3N2O2S B3686307 3-(1-BENZOFURAN-2-CARBONYL)-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA

3-(1-BENZOFURAN-2-CARBONYL)-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA

Cat. No.: B3686307
M. Wt: 398.8 g/mol
InChI Key: WICTZMDVYVNICH-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-carbonyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzofuran-2-carbonyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea typically involves the following steps:

    Formation of Benzofuran-2-carbonyl Chloride: Benzofuran is reacted with thionyl chloride to form benzofuran-2-carbonyl chloride.

    Reaction with 2-Chloro-5-(trifluoromethyl)aniline: The benzofuran-2-carbonyl chloride is then reacted with 2-chloro-5-(trifluoromethyl)aniline in the presence of a base such as triethylamine to form the corresponding amide.

    Formation of Thiourea: The amide is then reacted with thiourea in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving the thiourea moiety.

    Reduction: Reduction reactions may target the carbonyl group or the aromatic ring.

    Substitution: The compound can participate in substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Antimicrobial Activity: Potential use as an antimicrobial agent.

Medicine

    Drug Development: The compound may serve as a lead compound for the development of new drugs.

    Therapeutic Applications: Potential use in the treatment of diseases such as cancer or infectious diseases.

Industry

    Agriculture: The compound may be used as a pesticide or herbicide.

    Chemical Manufacturing:

Mechanism of Action

The mechanism of action of 3-(1-benzofuran-2-carbonyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In antimicrobial applications, it may disrupt cell membrane integrity or interfere with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiourea Derivatives: Compounds such as 1-phenyl-2-thiourea and 1-(4-chlorophenyl)-2-thiourea.

    Benzofuran Derivatives: Compounds such as 2-benzofuran-1-carboxamide and 2-benzofuran-1-thiol.

Uniqueness

3-(1-Benzofuran-2-carbonyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]thiourea is unique due to the presence of both the benzofuran and thiourea moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-[[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClF3N2O2S/c18-11-6-5-10(17(19,20)21)8-12(11)22-16(26)23-15(24)14-7-9-3-1-2-4-13(9)25-14/h1-8H,(H2,22,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICTZMDVYVNICH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC(=S)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1-BENZOFURAN-2-CARBONYL)-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA
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3-(1-BENZOFURAN-2-CARBONYL)-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA
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3-(1-BENZOFURAN-2-CARBONYL)-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA
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3-(1-BENZOFURAN-2-CARBONYL)-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA
Reactant of Route 5
3-(1-BENZOFURAN-2-CARBONYL)-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA
Reactant of Route 6
3-(1-BENZOFURAN-2-CARBONYL)-1-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]THIOUREA

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